4-Bromo-2-[4-(trifluoromethyl)phenyl]thiophene
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Overview
Description
4-Bromo-2-[4-(trifluoromethyl)phenyl]thiophene is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 4-position and a trifluoromethylphenyl group at the 2-position of the thiophene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[4-(trifluoromethyl)phenyl]thiophene typically involves the bromination of 2-[4-(trifluoromethyl)phenyl]thiophene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-[4-(trifluoromethyl)phenyl]thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).
Suzuki-Miyaura Coupling: Palladium catalysts such as Pd(PPh3)4 and boronic acids or esters are used in the presence of bases like potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the thiophene ring.
Major Products Formed
Substitution Products: Various substituted thiophenes depending on the nucleophile used.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Oxidation Products: Sulfoxides and sulfones derived from the thiophene ring.
Scientific Research Applications
4-Bromo-2-[4-(trifluoromethyl)phenyl]thiophene is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: It is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: Used in the production of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-Bromo-2-[4-(trifluoromethyl)phenyl]thiophene involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups enhance its reactivity and ability to form stable complexes with other molecules. This compound can act as an electron donor or acceptor, facilitating various chemical reactions and interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(trifluoromethyl)phenyl thiourea
- 2-Bromo-4-(trifluoromethyl)phenylacetonitrile
- 4-Bromo-2-(trifluoromethyl)aniline
Uniqueness
4-Bromo-2-[4-(trifluoromethyl)phenyl]thiophene is unique due to the combination of the bromine atom and the trifluoromethylphenyl group on the thiophene ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry. Its ability to undergo various chemical reactions and form stable complexes with other molecules sets it apart from similar compounds.
Properties
CAS No. |
918164-66-6 |
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Molecular Formula |
C11H6BrF3S |
Molecular Weight |
307.13 g/mol |
IUPAC Name |
4-bromo-2-[4-(trifluoromethyl)phenyl]thiophene |
InChI |
InChI=1S/C11H6BrF3S/c12-9-5-10(16-6-9)7-1-3-8(4-2-7)11(13,14)15/h1-6H |
InChI Key |
DHSLEALUDGKPHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CS2)Br)C(F)(F)F |
Origin of Product |
United States |
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